molecular formula C8H19N B1588230 (S)-2-Aminooctane CAS No. 34566-04-6

(S)-2-Aminooctane

Cat. No. B1588230
CAS RN: 34566-04-6
M. Wt: 129.24 g/mol
InChI Key: HBXNJMZWGSCKPW-QMMMGPOBSA-N
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Description

(S)-2-Aminooctane, also known as (S)-2-Amino-n-octane or (S)-2-Aminocaprylate, is a chiral amine that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has a molecular weight of 157.27 g/mol and a chemical formula of C8H19NO.

Scientific Research Applications

Volumetric Properties

(S)-2-Aminooctane has been studied for its volumetric properties under various temperatures and pressures. Yoshimura et al. (2009) explored its density data at temperatures between 293.15 K and 403.15 K and pressures up to 140 MPa. This research aids in understanding the influence of chain length on the physical properties of branched amines like (S)-2-Aminooctane (Yoshimura et al., 2009).

Solvent Effects on Hierarchical Assembly

Wang et al. (2014) investigated the hierarchical assembly of 2-aminooctane-functionalized naphthalenediimide (NDI) using a solvent displacement method. This study is significant for the fine-tuning of intermolecular interactions and understanding the structure-property correlations in NDI architectures (Wang et al., 2014).

Synthesis of Amino Acids

Hernández et al. (2017) used a systems biocatalysis approach, combining aldolases and transaminases, for the stereoselective synthesis of amino acids. This method highlights the role of (S)-2-Aminooctane in the synthesis of chiral building blocks essential for drug development and industrial products (Hernández et al., 2017).

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of 1,2-O-cyclohexylidene-4-aza-8-aminooctane and its transition metal complexes were explored by Ekerci and Ta (2000). Their work contributes to the understanding of the ligand's structure and its potential applications in various fields (Ekerci & Ta, 2000).

Influence on Dynamic Viscosity

Yoshimura et al. (2010) reported on the dynamic viscosity data of 2-alkylamines, including 2-aminooctane, under different temperatures and pressures. Their findings are crucial for understanding how chain length affects dynamic viscosity, which is relevant in various industrial applications (Yoshimura et al., 2010).

Amino Acid Enantioseparation

Lee et al. (2001) described a method for the enantioseparation of chiral amino acids, showcasing the potential of using derivatives of amino acids like (S)-2-Aminooctane in analytical chemistry, particularly in chiral discrimination and chemical identification (Lee et al., 2001).

properties

IUPAC Name

(2S)-octan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-3-4-5-6-7-8(2)9/h8H,3-7,9H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXNJMZWGSCKPW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426428
Record name (S)-2-Aminooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Aminooctane

CAS RN

34566-04-6
Record name 2-Octylamine, (2S)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-Aminooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Aminooctane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-OCTYLAMINE, (2S)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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